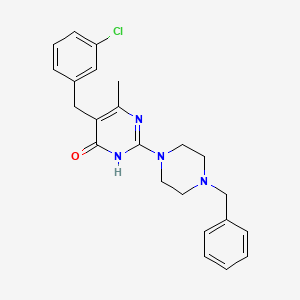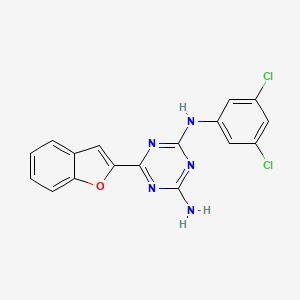![molecular formula C20H21N5O2 B11194129 4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194129.png)
4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide: Compound I , is a synthetic hybrid molecule. It combines a pyrimidine core with a benzyl(methyl)amino group and a 4-methoxyphenyl substituent. This compound has garnered interest due to its potential neuroprotective and anti-neuroinflammatory properties .
Preparation Methods
Synthetic Routes:: The synthesis of Compound I involves several steps. While I don’t have access to proprietary industrial methods, I can describe a general synthetic route:
Pyrimidine Synthesis: Start with a pyrimidine precursor (e.g., 4,6-dimethyl-2-pyrimidinamine). Introduce the benzyl(methyl)amino group at the 2-position using appropriate reagents.
Substitution Reaction: Replace one of the pyrimidine hydrogen atoms with the 4-methoxyphenyl group.
Carboxamide Formation: Introduce the carboxamide group at the 5-position using appropriate reagents.
Industrial Production:: For large-scale production, pharmaceutical companies likely optimize the synthetic route, considering efficiency, yield, and cost.
Chemical Reactions Analysis
Compound I may undergo various reactions:
Oxidation: Oxidation of the benzyl(methyl)amino group or the 4-methoxyphenyl group.
Reduction: Reduction of the carboxamide group or other functional groups.
Substitution: Substitution reactions at various positions.
Common Reagents: These include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: The main products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Compound I’s applications span various fields:
Chemistry: It serves as a versatile building block for designing new compounds.
Biology: Researchers explore its effects on cellular processes, including neuroprotection.
Medicine: Investigated for potential therapeutic use in neurodegenerative diseases.
Industry: May find applications in drug development or materials science.
Mechanism of Action
The neuroprotective effects likely involve:
Inhibition of ER Stress: Compound I reduces endoplasmic reticulum (ER) stress, promoting neuronal survival.
Anti-Inflammatory Pathway: It inhibits NF-kB activation, reducing neuroinflammation.
Comparison with Similar Compounds
While Compound I’s uniqueness lies in its specific structure, similar compounds include:
Benzyl(methyl)amino-pyrimidines: Explore variations in substituents and positions.
Other Neuroprotective Agents: Compare efficacy and mechanisms.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-25(13-14-6-4-3-5-7-14)20-22-12-17(18(21)24-20)19(26)23-15-8-10-16(27-2)11-9-15/h3-12H,13H2,1-2H3,(H,23,26)(H2,21,22,24) |
InChI Key |
ZCJTZXZNHUKUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194046.png)
![3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11194063.png)
![N-(4-methoxybenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11194071.png)
![3-(4-bromophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11194079.png)



![Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11194107.png)
![4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione](/img/structure/B11194111.png)
![N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11194121.png)

![N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B11194150.png)

![6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11194161.png)
